1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[5-(chloromethyl)-2-methoxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)9-5-8(6-11)3-4-10(9)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMXYNZVCZHJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(2-methoxyphenyl)ethan-1-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, emphasizing differences in substituents, physical properties, and synthetic routes:
Key Insights:
- Electronic Modifications : The sulfonyl group in compound 1f () introduces strong electron-withdrawing effects, which could stabilize negative charges or influence binding in receptor-ligand interactions.
- Steric Considerations : Addition of a methyl group at the 3-position () may hinder rotational freedom or sterically block reactive sites.
Key Insights:
- Heterocyclic Additions : Incorporation of triazole () or thiazole () rings enhances binding to biological targets via π-π stacking or hydrogen bonding.
Melting Points and Stability:
Biological Activity
1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one is an organic compound with significant potential in pharmaceutical research due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO2
- IUPAC Name : 1-[5-(chloromethyl)-2-methoxyphenyl]ethanone
- CAS Number : 87604-20-4
The compound features a chloromethyl group and a methoxy group on the phenyl ring, which contributes to its reactivity and potential biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, with the Friedel-Crafts acylation being the most common. This method involves:
- Reagents : Chloromethyl methyl ether and 1-(2-methoxyphenyl)ethan-1-one.
- Catalyst : Lewis acid (e.g., aluminum chloride).
- Conditions : Anhydrous environment with controlled temperature to minimize side reactions.
Biological Activity
The biological activity of this compound is primarily linked to its use as an intermediate in the synthesis of bioactive molecules. The following sections detail specific activities observed in various studies.
The mechanism underlying the biological activity of this compound may involve:
- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites in biological molecules, altering their function.
- Enzyme Interaction : Potential modulation of enzyme activities through competitive inhibition or allosteric effects.
Case Studies and Research Findings
Several studies have explored the broader category of compounds related to this compound, providing insights into its potential applications:
- Antimicrobial Studies : Research published in MDPI highlighted the effectiveness of similar compounds against bacterial strains, emphasizing the importance of substituent positioning on activity levels .
- Antifungal Activity : Another study demonstrated that certain derivatives exhibited strong antifungal properties, suggesting that modifications to the structure could enhance efficacy against fungal pathogens .
- Pharmaceutical Applications : The compound's role as a pharmaceutical intermediate has been noted in various industrial applications, indicating its potential for developing new therapeutic agents.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)ethan-1-one | Lacks chloromethyl group | Lower reactivity |
| 1-(4-Chloromethylphenyl)ethan-1-one | Different substitution pattern | Varies in reactivity |
| 1-(2,4-Dimethoxyphenyl)ethan-1-one | Additional methoxy group | Altered electronic properties |
This comparison highlights how structural modifications can influence both chemical behavior and biological activity.
Q & A
Q. Basic Analytical Techniques
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ 3.8 ppm), and chloromethyl (δ 4.5 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl resonance (δ 195–200 ppm) and quaternary carbons verify the acetophenone backbone .
- Mass spectrometry : Molecular ion peak at m/z 198 (C₁₀H₁₁ClO₂) with fragments at m/z 153 (loss of ClCH₂) and 121 (loss of methoxy group) .
Q. Advanced Purity Assessment
- HPLC-DAD : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities like dechlorinated byproducts or residual solvents (e.g., DCM) .
- X-ray crystallography : Resolves ambiguities in stereoelectronic effects of the chloromethyl group on crystal packing .
What reaction pathways are feasible for modifying the chloromethyl and methoxy substituents in this compound?
Q. Basic Reactivity
- Nucleophilic substitution : The chloromethyl group reacts with amines (e.g., piperidine) in DMF at 80°C to yield amino derivatives .
- Demethylation : BBr₃ in DCM cleaves the methoxy group to a hydroxyl group (quantitative yield at −20°C) .
Q. Advanced Mechanistic Insights
- Oxidation : KMnO₄ in acidic conditions converts the acetophenone moiety to a carboxylic acid, but competing chloromethyl oxidation may require protecting-group strategies .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids are hindered by steric bulk; Pd(OAc)₂/XPhos catalysts improve efficiency for biaryl derivatives .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Basic Bioassay Design
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ compared to controls like doxorubicin .
Q. Advanced Target Identification
- Molecular docking : Simulate interactions with COX-2 or β-amyloid proteins using AutoDock Vina. The chloromethyl group shows hydrophobic binding to active-site pockets .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life >2 hours indicates favorable pharmacokinetics .
How should researchers address contradictions in reported data (e.g., reaction yields, bioactivity)?
Q. Methodological Strategies
- Reproducibility checks : Validate solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst activation (e.g., AlCl₃ moisture sensitivity) .
- Statistical analysis : Use ANOVA to compare bioactivity datasets; outliers may arise from cell-line heterogeneity or assay protocols .
- Meta-analysis : Cross-reference synthetic conditions in (yield 75%) and (yield 50%) to identify critical variables like reaction time .
How does structural modification of substituents (e.g., replacing methoxy with methyl) impact physicochemical properties?
Q. Structure-Activity Relationship (SAR) Insights
- Methoxy vs. methyl : Methoxy increases electron density (activating), enhancing electrophilic substitution rates but reducing metabolic stability compared to methyl .
- Chloromethyl vs. bromomethyl : Bromine’s larger size improves leaving-group ability in SN2 reactions but increases molecular weight (affecting logP) .
Q. Computational Modeling
- DFT calculations : Compare HOMO/LUMO energies to predict redox behavior. Methoxy groups lower LUMO energy, favoring nucleophilic attacks .
What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
